molecular formula C9H7NO4S B042353 8-Hydroxyquinoline-5-sulfonic acid CAS No. 84-88-8

8-Hydroxyquinoline-5-sulfonic acid

Cat. No.: B042353
CAS No.: 84-88-8
M. Wt: 225.22 g/mol
InChI Key: LGDFHDKSYGVKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxyquinoline-5-sulfonic acid is an organic compound with the molecular formula C9H7NO4S. It is a derivative of 8-hydroxyquinoline, where a sulfonic acid group is attached at the 5-position of the quinoline ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

8-Hydroxyquinoline-5-sulfonic acid is primarily used as a reagent for the determination of trace metals . It interacts with these metal ions, making it a valuable tool in analytical chemistry .

Mode of Action

The compound acts as a chelating agent, binding to metal ions through the oxygen atoms in its hydroxy and sulfonic acid groups . This interaction results in the formation of stable complexes, which can be detected and quantified .

Biochemical Pathways

Its ability to form complexes with metal ions suggests that it may interfere with metal-dependent enzymatic reactions and other biological processes that require metal cofactors .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. Given its solubility in water , it is likely to be well-absorbed and distributed in the body. Its metabolism and excretion would depend on the specific biological context and the presence of other compounds.

Result of Action

The primary result of the action of this compound is the formation of stable complexes with metal ions . These complexes can be used for the detection and quantification of trace metals . The compound’s interaction with metal ions may also have effects at the molecular and cellular levels, potentially influencing metal-dependent biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its chelating activity may be affected by the pH of the solution, the presence of other chelating agents, and the concentration of metal ions . Furthermore, its stability and efficacy may be influenced by temperature and other physical conditions .

Safety and Hazards

8-HQS should be handled with care to avoid dust formation, inhalation, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

The complexation of 8-HQS with trivalent metal ions has been studied using various techniques . These studies aim to understand how this complexation influences the luminescence behavior of 8-HQS . This has important implications for the application of the complexes in sensing, light-emitting devices, or as electron transport layers in photovoltaics for solar energy conversion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-5-sulfonic acid typically involves the sulfonation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the careful addition of sulfuric acid to 8-hydroxyquinoline, followed by purification steps to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions.

Major Products:

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

8-Hydroxyquinoline-5-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry for the formation of metal complexes.

    Biology: Employed in the study of metal ion interactions with biological molecules.

    Medicine: Investigated for its potential antimicrobial, anticancer, and antiviral properties.

    Industry: Utilized in the production of dyes, fluorescent materials, and as a reagent for the detection of trace metals.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Lacks the sulfonic acid group, making it less water-soluble but still a potent chelating agent.

    5-Chloro-8-hydroxyquinoline: Contains a chlorine atom at the 5-position, altering its chemical properties and biological activity.

    8-Hydroxyquinoline-5-carboxylic acid: Has a carboxylic acid group instead of a sulfonic acid group, affecting its solubility and reactivity.

Uniqueness: 8-Hydroxyquinoline-5-sulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its water solubility and allows for specific interactions with metal ions. This makes it particularly useful in applications where water solubility and strong metal chelation are required.

Properties

IUPAC Name

8-hydroxyquinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7/h1-5,11H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDFHDKSYGVKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041542
Record name 8-Hydroxyquinoline-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow odorless solid; [Merck Index] Crystals; [Sigma-Aldrich MSDS]
Record name 8-Hydroxy-5-quinolinesulfonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11320
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

84-88-8, 283158-18-9
Record name 8-Hydroxyquinoline-5-sulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxyquinoline-5-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxyquinoline-5-sulfonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Quinolinesulfonic acid, 8-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Hydroxyquinoline-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-hydroxyquinoline-5-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.427
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-Hydroxyquinoline-5-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-HYDROXY-5-QUINOLINESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8Z193G3L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxyquinoline-5-sulfonic acid
Reactant of Route 2
8-Hydroxyquinoline-5-sulfonic acid
Reactant of Route 3
8-Hydroxyquinoline-5-sulfonic acid
Reactant of Route 4
8-Hydroxyquinoline-5-sulfonic acid
Reactant of Route 5
8-Hydroxyquinoline-5-sulfonic acid
Reactant of Route 6
8-Hydroxyquinoline-5-sulfonic acid
Customer
Q & A

ANone: HQS primarily interacts with its targets through chelation. The 8-hydroxyquinoline moiety acts as a bidentate ligand, coordinating to metal ions through its phenolic oxygen and ring nitrogen. This chelation can have various downstream effects depending on the metal ion and the context.

  • Metal ion sequestration: HQS can selectively bind and remove metal ions from solutions. This property is exploited in analytical techniques for metal ion detection and quantification, as well as in water treatment for heavy metal removal. [, , , , ]
  • Fluorescence enhancement/quenching: Upon complexation with certain metal ions, HQS exhibits enhanced fluorescence, enabling sensitive detection of these ions. Conversely, the presence of other molecules or ions can quench the fluorescence of metal-HQS complexes, providing a means to detect those specific analytes. [, , , ]
  • Modification of material properties: When incorporated into materials like polymers or nanoparticles, HQS can impart desirable properties, such as antibacterial activity, antifungal activity, and antitumor activity. These properties are often attributed to the ability of HQS and its metal complexes to interact with biological systems. []

A:

  • Spectroscopic data:
    • UV-Vis: HQS exhibits characteristic absorption bands in the ultraviolet-visible region, which are sensitive to pH and metal ion complexation. [, , ]
    • IR: Infrared spectroscopy reveals characteristic peaks corresponding to the various functional groups present in HQS, including O-H, N-H, C=O, and S=O stretching vibrations. [, ]
    • NMR: Proton and carbon NMR spectra provide detailed information about the structure and environment of the different atoms in the HQS molecule. []

A: HQS demonstrates compatibility with various materials, including polymers like poly(vinyl alcohol) and chitosan, as well as inorganic materials like titanium dioxide. [, ] This versatility allows for its incorporation into diverse applications, such as electrospun fibers for wound dressings or surface-modified TiO2 for photocatalysis.

A: While HQS itself is not a catalyst, its metal complexes can exhibit catalytic activity. For instance, the cobalt(II)-8-hydroxyquinoline-5-sulfonic acid complex (CoII(HQS)2) can catalyze the generation of reactive oxygen species, enhancing chemiluminescence reactions. []

A: Yes, computational chemistry techniques, such as Time-Dependent Density Functional Theory (TD-DFT), have been employed to investigate the photophysical properties of HQS. These studies provide insights into the electronic transitions responsible for HQS's absorption and emission spectra and help understand its behavior as a function of pH. []

A: Modifications to the HQS structure can significantly impact its activity and properties. For example, substituting the 8-hydroxyquinoline ring with different groups can alter its metal ion selectivity and fluorescence properties. [, , , , ]

A: While HQS exhibits inherent stability, specific formulation strategies can be employed to further improve its stability, solubility, or bioavailability. For example, incorporating HQS into polymeric matrices or nanoparticles can enhance its stability and control its release profile. [, ]

ANone: Various analytical methods are employed to characterize and quantify HQS, including:

  • Spectrophotometry: Utilizes the characteristic UV-Vis absorption bands of HQS and its metal complexes for quantification. [, , , , , , ]
  • Fluorometry: Leverages the fluorescence properties of HQS, particularly in its complexed form, for sensitive detection. [, , , , , ]
  • Chromatography: Techniques like high-performance liquid chromatography (HPLC) are used to separate and quantify HQS and its metal complexes in complex mixtures. [, , ]
  • Electrochemical methods: Electrodes modified with HQS can be used for the voltammetric determination of various analytes. []

A: Yes, depending on the specific application, various alternatives and substitutes for HQS exist. These alternatives often involve molecules with similar chelating properties or those capable of forming fluorescent complexes with metal ions. The choice of an alternative depends on factors such as cost, performance, and environmental impact. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.